3-Methyl-N-[(4-phenylpiperidin-1-yl)methyl]benzamide
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Overview
Description
3-Methyl-N-[(4-phenylpiperidin-1-yl)methyl]benzamide is a compound that belongs to the class of organic compounds known as benzamides. These compounds are characterized by the presence of a benzene ring attached to an amide group. The compound also contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom. This structure is significant in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-[(4-phenylpiperidin-1-yl)methyl]benzamide typically involves the reaction of 3-methylbenzoic acid with 4-phenylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can lead to more efficient and cost-effective production methods.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-[(4-phenylpiperidin-1-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major product is the substituted benzamide.
Scientific Research Applications
3-Methyl-N-[(4-phenylpiperidin-1-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-N-[(4-phenylpiperidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors in the central nervous system, leading to changes in neurotransmitter release and signal transduction pathways. This interaction can result in various pharmacological effects, such as pain relief and reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 4-[(4-Methyl-1-piperazinyl)methyl]-N-[3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide
Uniqueness
3-Methyl-N-[(4-phenylpiperidin-1-yl)methyl]benzamide is unique due to its specific structural features, such as the presence of a piperidine ring and a benzamide group. These features contribute to its distinct pharmacological properties and make it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
918408-28-3 |
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Molecular Formula |
C20H24N2O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-methyl-N-[(4-phenylpiperidin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C20H24N2O/c1-16-6-5-9-19(14-16)20(23)21-15-22-12-10-18(11-13-22)17-7-3-2-4-8-17/h2-9,14,18H,10-13,15H2,1H3,(H,21,23) |
InChI Key |
ALZFDRFMVFNHJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCN2CCC(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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